molecular formula C7H7NO2 B11923164 Aziridin-1-yl(furan-2-yl)methanone CAS No. 89791-81-1

Aziridin-1-yl(furan-2-yl)methanone

Cat. No.: B11923164
CAS No.: 89791-81-1
M. Wt: 137.14 g/mol
InChI Key: UFLFIGVELQOIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aziridin-1-yl(furan-2-yl)methanone is a compound that combines the structural features of aziridine and furan Aziridine is a three-membered nitrogen-containing ring, known for its high ring strain and reactivity, while furan is a five-membered aromatic ring containing oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aziridin-1-yl(furan-2-yl)methanone typically involves the reaction of aziridine with furan derivatives. One common method is the reaction of aziridine with furan-2-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Aziridin-1-yl(furan-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Aziridin-1-yl(furan-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a cytotoxic agent in cancer research due to its ability to interact with DNA.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of aziridin-1-yl(furan-2-yl)methanone involves its interaction with biological molecules such as DNA and proteins. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently bind to nucleophilic sites on DNA or proteins. This interaction can result in the inhibition of DNA replication and protein function, leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: Aziridin-1-yl(furan-2-yl)methanone is unique due to the combination of aziridine and furan moieties in a single molecule. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

89791-81-1

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

aziridin-1-yl(furan-2-yl)methanone

InChI

InChI=1S/C7H7NO2/c9-7(8-3-4-8)6-2-1-5-10-6/h1-2,5H,3-4H2

InChI Key

UFLFIGVELQOIOV-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2=CC=CO2

Origin of Product

United States

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